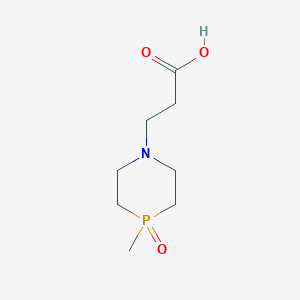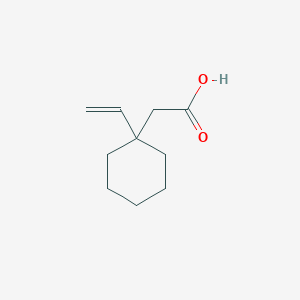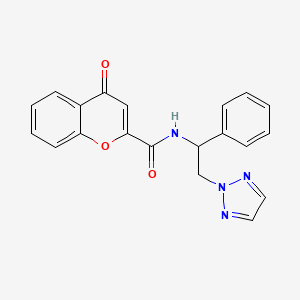
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid”, also known as MOPP, is a chemical compound that falls under the category of organophosphate derivatives. It has a CAS Number of 2445792-58-3 .
Molecular Structure Analysis
The molecular formula of this compound is C8H16NO3P . The InChI code is 1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11) and the InChI key is KZZIHKURUUIZDX-UHFFFAOYSA-N . The molecular weight is 205.19 .Aplicaciones Científicas De Investigación
Organophosphorus Chemistry
The compound 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid, similar to other organophosphorus compounds, has been studied for its synthesis and reactions. For instance, research on 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide, a related compound, has been conducted, focusing on its preparation through cyclocondensation and its reactions with organometallic reagents to yield acyclic products (Hewitt & Teese, 1984).
Antibiotic Development
Compounds structurally similar to 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid have been studied for their potential in antibiotic development. For example, 3-Quinolin-4-one propanoic acids, which share molecular similarities with fluoroquinolone antibiotics, are considered prospective scaffolds for creating antimicrobial drugs. Analytical methods for quality control of active pharmaceutical ingredients among these derivatives have been analyzed and tested (Zubkov et al., 2016).
Hydrogen Bonding Studies
The compound has relevance in the study of hydrogen bonding. Research involving similar compounds like 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid has been conducted to understand hydrogen bonding dynamics through NMR spectroscopy and X-ray crystallography (Dobbin et al., 1993).
Fluorescence Studies
The compound's structural framework is useful in fluorescence studies. Research on 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has explored its application as a fluorescent derivatising reagent, demonstrating strong fluorescence and potential for biological assays (Frade et al., 2007).
Organometallic Chemistry in Medicinal Applications
The compound's structure is relevant in medicinal organometallic chemistry, where organometallic moieties are incorporated for creating isosteric substitutes for organic drug candidates. Studies have reported the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, which are structurally related, demonstrating the growing interest in complex organometallic structures in drug development (Patra et al., 2012).
Synthesis Techniques
Efficient synthesis techniques for related compounds have been developed. For example, studies have been conducted on the synthesis of 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl)ethyl)phenoxy] Propanoic Acid, which provide insights into novel synthesis pathways and confirmations through IR, 1HNmR, and MS (Zhang Dan-shen, 2009).
Propiedades
IUPAC Name |
3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZIHKURUUIZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCN(CC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)
![[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2798606.png)
![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)
![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)



![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)
![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)

